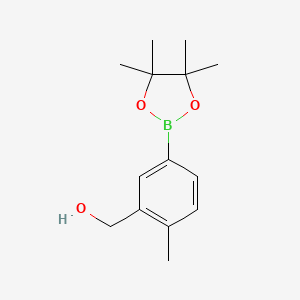
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲醇
描述
“(2-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C14H19BO4 . The structure includes a boron atom connected to an oxygen atom, forming a boronic ester .Physical And Chemical Properties Analysis
This compound is typically a colorless oily substance at room temperature . The molecular weight is 262.11 g/mol .科学研究应用
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It’s utilized in reactions such as Suzuki coupling , which is pivotal in constructing complex organic molecules. The boronate group in the compound facilitates the coupling process, making it a valuable asset in the synthesis of pharmaceuticals and polymers .
Drug Development
In the realm of drug development, the compound’s borate and sulfonamide groups are often used as enzyme inhibitors or specific ligand drugs. They play a crucial role in the development of treatments for various diseases, including cancer and microbial infections .
Fluorescent Probes
The compound’s structure allows it to act as a fluorescent probe. This application is particularly useful in identifying biological and chemical substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
Due to its ability to respond to microenvironmental changes like pH, glucose, and ATP, the compound is used in constructing stimulus-responsive drug carriers. These carriers can deliver drugs like insulin and genes in a controlled manner, enhancing the efficacy of treatments .
Crystallographic Studies
The compound’s well-defined crystal structure makes it suitable for crystallographic studies. Researchers can use it to understand molecular conformations and interactions, which is essential for the design of new materials and drugs .
Density Functional Theory (DFT) Analysis
The compound is also used in DFT studies to analyze molecular electrostatic potential and frontier molecular orbitals. These studies help clarify the physical and chemical properties of new compounds, aiding in the prediction of their reactivity and stability .
Boron Neutron Capture Therapy (BNCT)
Arylboronic compounds, such as the one , are used in BNCT for cancer treatment. They help to deliver boron atoms to cancer cells, which are then targeted by neutron beams to destroy the malignant cells without harming the surrounding healthy tissue .
Feedback Control Drug Transport Polymers
In cancer treatment, the compound is involved in the creation of feedback control drug transport polymers. These polymers ensure the precise delivery of therapeutic agents to the tumor site, minimizing side effects and improving patient outcomes .
作用机制
Mode of Action
Similar boronic acid esters are known to participate in various chemical reactions, such as borylation, hydroboration, and coupling reactions . These reactions involve the interaction of the boronic ester with other organic compounds, leading to the formation of new chemical bonds.
Action Environment
The action, efficacy, and stability of (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)Methanol can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also stable under dry conditions but may undergo hydrolysis in a humid environment . Therefore, the reaction conditions, including temperature, solvent, and humidity, can significantly impact its reactivity and effectiveness.
属性
IUPAC Name |
[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBNLQFGHQIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




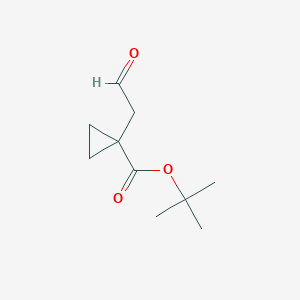
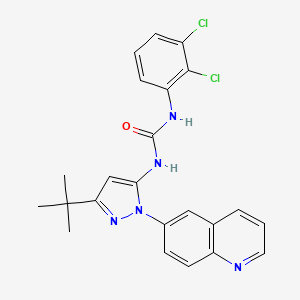
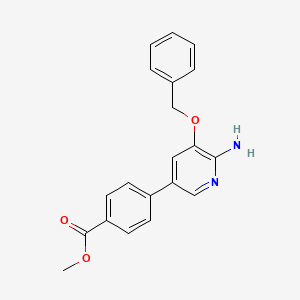
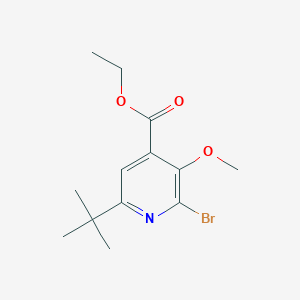
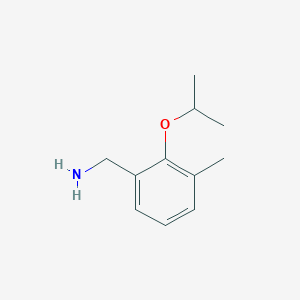
![Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B1397184.png)
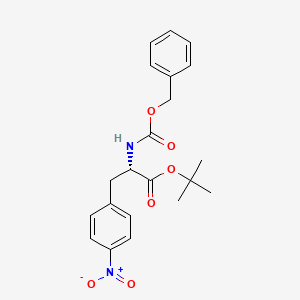
![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)

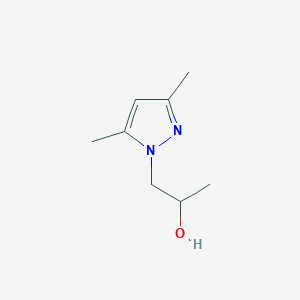
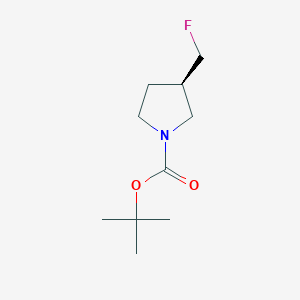

![trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B1397193.png)